molecular formula C20H23N5O3S B12140142 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(4-methoxyphe nyl)acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(4-methoxyphe nyl)acetamide

Cat. No.: B12140142
M. Wt: 413.5 g/mol
InChI Key: CSDJRSFNUFAKKG-UHFFFAOYSA-N
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Description

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-methoxyphe nyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-methoxyphe nyl)acetamide involves multiple stepsThe reaction conditions typically involve the use of solvents like ethanol or methanol, and catalysts such as triethylamine . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-methoxyphe nyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-methoxyphe nyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring allows the compound to bind to these targets, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar compounds to 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(4-methoxyphe nyl)acetamide include other triazole derivatives such as fluconazole, voriconazole, and rufinamide These compounds share the triazole ring structure but differ in their substituents, leading to variations in their biological activities and applications

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H23N5O3S/c1-13(2)28-17-6-4-5-14(11-17)19-23-24-20(25(19)21)29-12-18(26)22-15-7-9-16(27-3)10-8-15/h4-11,13H,12,21H2,1-3H3,(H,22,26)

InChI Key

CSDJRSFNUFAKKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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